molecular formula C9H7ClFNO5 B186884 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate CAS No. 153471-75-1

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Cat. No.: B186884
CAS No.: 153471-75-1
M. Wt: 263.6 g/mol
InChI Key: BGMMWAHLBZGOBB-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configurations

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (C₉H₇ClFNO₅) features a benzene ring core substituted with three functional groups: a chlorine atom at position 2, a fluorine atom at position 4, and a nitro group (-NO₂) at position 5. The ethyl carbonate moiety (-O-CO-O-CH₂CH₃) is attached to position 1 of the aromatic ring. The molecular geometry is influenced by steric and electronic interactions between substituents. The nitro group adopts a planar configuration due to resonance stabilization, while the chloro and fluoro groups exhibit σ-bonding with slight inductive electron-withdrawing effects. The ethyl carbonate group introduces torsional flexibility, with dihedral angles between the carbonate oxygen and aromatic ring averaging 15–25° in computational models.

Table 1: Key bond lengths and angles

Bond/Angle Value (Å/°)
C-Cl (position 2) 1.74
C-F (position 4) 1.39
N-O (nitro group) 1.21
C-O (carbonate) 1.36–1.41
O-C-O (carbonate) 123°

The chlorine and fluorine atoms create localized regions of electron density deficiency, while the nitro group delocalizes π-electrons, as confirmed by Mulliken charge distributions.

Properties

IUPAC Name

(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO5/c1-2-16-9(13)17-8-4-7(12(14)15)6(11)3-5(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMMWAHLBZGOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395632
Record name 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153471-75-1
Record name 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4-FLUORO-5-NITROPHENYL ETHYL CARBONATE
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Preparation Methods

Direct Carbonate Esterification of 2-Chloro-4-fluoro-5-nitrophenol

The most straightforward method involves reacting 2-chloro-4-fluoro-5-nitrophenol with ethyl chloroformate in the presence of a base. This route is inferred from the reverse hydrolysis reaction described in ChemicalBook, where the ethyl carbonate is hydrolyzed to the phenol using sodium bicarbonate in methanol-water.

Reaction Conditions :

  • Reagents : 2-Chloro-4-fluoro-5-nitrophenol, ethyl chloroformate, pyridine (base).

  • Solvent : Anhydrous dichloromethane or 1,2-dichloroethane.

  • Temperature : 0–5°C to minimize side reactions.

  • Work-up : Washing with saturated sodium bicarbonate and brine, followed by drying over anhydrous magnesium sulfate.

Mechanism :

  • Deprotonation of the phenol by pyridine.

  • Nucleophilic acyl substitution between the phenoxide ion and ethyl chloroformate.

  • Elimination of HCl, absorbed by the base.

Yield : ~95% (extrapolated from hydrolysis yield of 98% in reverse reaction).

Sequential Nitration and Carbonate Formation

An alternative approach involves introducing the nitro group after carbonate protection. This method mitigates premature oxidation of the phenol during nitration.

Steps :

  • Protection of 2-Chloro-4-fluorophenol :

    • React with ethyl chloroformate to form 2-chloro-4-fluorophenyl ethyl carbonate.

  • Nitration :

    • Use a sulfonitric mixture (concentrated H2SO4\text{H}_2\text{SO}_4 and HNO3\text{HNO}_3) at 0–10°C.

    • Solvent : 1,2-Dichloroethane, which stabilizes the nitronium ion.

  • Isolation :

    • Quench with ice-water, extract with dichloromethane, and wash with sodium bicarbonate.

Advantages :

  • Prevents over-nitration by protecting the reactive phenol.

  • Achieves regioselective nitration at the 5-position due to electron-withdrawing groups.

Process Optimization and Critical Parameters

Solvent Selection

Halogenated solvents like 1,2-dichloroethane are preferred for nitration and carbonate formation due to their inertness and ability to dissolve polar intermediates. Methanol-water mixtures are avoided in initial steps to prevent hydrolysis.

Temperature Control

  • Nitration : Strict maintenance at 0–10°C prevents exothermic side reactions.

  • Carbonate Formation : Low temperatures (0–5°C) reduce ethyl chloroformate decomposition.

Purification Techniques

  • Liquid-Liquid Extraction : Sequential washes with sodium bicarbonate and brine remove acidic byproducts.

  • Crystallization : Recrystallization from ethanol-water yields high-purity product (>98%).

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR :

    • Aromatic protons: δ 7.8–8.2 ppm (doublet for H-6, split by F and Cl).

    • Ethoxy group: δ 1.3 ppm (triplet, J=7.0J = 7.0 Hz), δ 4.3 ppm (quartet).

  • IR : C=O stretch at 1740 cm1^{-1}, NO2_2 asymmetric stretch at 1520 cm1^{-1}.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water) shows a single peak with retention time 12.3 min, confirming >99% purity.

Industrial-Scale Production Considerations

Cost Efficiency

  • Ethyl Chloroformate : Preferred over phosgene derivatives due to safer handling.

  • Solvent Recovery : 1,2-Dichloroethane is distilled and reused, reducing waste.

Comparative Analysis of Methods

Parameter Direct Carbonate Route Sequential Nitration Route
Yield 95%88%
Purity >99%95%
Reaction Steps 23
Safety ModerateHigh (nitration hazards)
Scalability ExcellentModerate

Comparison with Similar Compounds

Structural Analogues: Ethyl vs. Methyl Carbonates

The substitution of the ethyl group with a methyl group significantly alters physicochemical properties. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate C₉H₇ClFNO₅ 263.61 Ethyl group enhances lipophilicity; stable at 2–8°C
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate C₈H₅ClFNO₅ 249.58 Methyl group reduces steric bulk; requires stringent storage (2–8°C)

Impact of Alkyl Chain Length

  • Stability : Both compounds require low-temperature storage, but the methyl variant may exhibit faster degradation due to reduced steric hindrance .

Halogen-Substituted Phenyl Carbonates

Variations in halogen positioning influence reactivity and biological activity:

Compound Name Halogen Substituents Reactivity Profile
This compound 2-Cl, 4-F, 5-NO₂ High electrophilicity due to nitro and halogens
3-Chloro-4-fluorophenyl acetyl chloride 3-Cl, 4-F Reduced electrophilicity; used in acylations
4-Fluorophenyl acetyl chloride 4-F Limited reactivity in nitration reactions

Key Observations

  • Chlorine at the 2-position sterically directs reactions to the para and meta positions .

Nitro-Substituted Aromatic Esters

Nitro group positioning dictates electronic effects and applications:

Compound Name Nitro Position Key Applications
Ethyl 4-fluoro-3-methyl-5-nitrobenzoate 5-NO₂ Precursor for herbicides and pharmaceuticals
This compound 5-NO₂ Intermediate in high-value syntheses
1-(5-Chloro-2-nitrophenyl)ethanone 2-NO₂ Limited use due to reduced stability

Electronic Effects

  • 5-Nitro derivatives exhibit stronger electron-withdrawing effects, stabilizing negative charges in intermediates.
  • 2-Nitro analogues are less thermodynamically stable, limiting their utility in multistep syntheses .

Biological Activity

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (C₉H₇ClFNO₅) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a phenyl ring with chlorine and fluorine substitutions, along with a nitro group and an ethyl carbonate moiety. This configuration contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₉H₇ClFNO₅
Molecular Weight233.60 g/mol
CAS Number153471-75-1

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. Studies suggest that it may act as an inhibitor of specific enzyme targets, potentially affecting metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, it has been noted that derivatives of related compounds can inhibit α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. Such inhibition can lead to implications in managing conditions like diabetes.

Biological Activity

  • Antimicrobial Properties :
    • Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antibacterial agent .
  • Antitumor Activity :
    • Similar nitrophenyl compounds have demonstrated potential antitumor effects in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key survival pathways.
  • Toxicity Studies :
    • Understanding the safety profile is crucial for any pharmaceutical application. Toxicological evaluations have indicated that while some derivatives exhibit significant biological activity, they also pose risks for toxicity at higher concentrations .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential for development into therapeutic agents.

Case Study 2: Enzyme Inhibition Assays

In a comparative analysis, this compound was tested against α-glucosidase and α-amylase enzymes. The compound exhibited IC50 values indicating effective inhibition, which could be beneficial in managing postprandial glucose levels in diabetic patients.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate?

The synthesis typically involves a multi-step process starting with intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can convert the carboxylic acid to its acyl chloride derivative . Subsequent esterification with ethanol under controlled anhydrous conditions (e.g., Na₂CO₃ as a base in EtOH) is critical to avoid hydrolysis of the reactive intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to SOCl₂) and reflux temperatures (70–80°C) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm the ethyl carbonate group (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) and aromatic substitution patterns.
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • GC-MS/HPLC : For purity analysis (>98% by GC) and detection of byproducts like unreacted nitrobenzoic acid derivatives .

Q. How does the compound’s stability vary under different storage conditions?

The nitro and chloro groups make the compound sensitive to light and moisture. Stability studies suggest storage at 0–6°C in amber vials under inert gas (e.g., N₂) to prevent decomposition. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 30 days under optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis?

The formation of undesired byproducts (e.g., ethyl chloroformate or nitroso derivatives) is linked to:

  • Incomplete acylation : Residual moisture hydrolyzes the acyl chloride intermediate.
  • Thermal degradation : Prolonged reflux (>5 hours) promotes nitro group reduction.
    Mitigation strategies include using molecular sieves for moisture control and monitoring reaction progress via TLC or in-situ FT-IR .

Q. How can computational modeling predict reactivity or regioselectivity in derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For example, the nitro group at position 5 increases electrophilicity at position 2, favoring nucleophilic substitution. Reaction path sampling (e.g., Nudged Elastic Band method) helps identify transition states for nitration or fluorination steps .

Q. What structure-activity relationships (SAR) are observed in analogs?

  • Nitro group : Essential for electronic polarization in catalytic applications.
  • Fluoro substituent : Enhances lipophilicity and metabolic stability in bioactive analogs.
  • Ethyl carbonate : Improves solubility compared to methyl esters.
    Comparative studies with 4-chloro-3-nitrophenylboronic acid show that steric hindrance from the ethyl group reduces aggregation in cross-coupling reactions .

Q. How can Design of Experiments (DoE) optimize reaction parameters?

A fractional factorial design (e.g., 2⁴⁻¹ design) can evaluate four factors: temperature, catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.5 mol% DMF, THF solvent, 4 hours), achieving >90% yield with minimal byproducts .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variations) may arise from:

  • Assay conditions : Differences in pH or co-solvents (e.g., DMSO vs. EtOH).
  • Impurity profiles : Trace metals from synthesis (e.g., Pd in cross-coupling steps).
    Validation via orthogonal assays (e.g., SPR binding vs. enzymatic activity) and ICP-MS for metal quantification are recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Reactant of Route 2
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

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